4-((Bromoacetyl)amino)benzyl cyanide
Description
The structure combines a nitrile group (-CN) with a bromoacetyl moiety (-COCH₂Br), making it a versatile intermediate in organic synthesis, particularly for nucleophilic substitution reactions or conjugation with biomolecules. The bromoacetyl group is a potent alkylating agent, enabling crosslinking or covalent modification of target molecules (e.g., proteins or nucleic acids).
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
2-bromo-N-[4-(cyanomethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H9BrN2O/c11-7-10(14)13-9-3-1-8(2-4-9)5-6-12/h1-4H,5,7H2,(H,13,14) |
InChI Key |
BOTQPGVEFDHAAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CC#N)NC(=O)CBr |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Table 1 compares key benzyl cyanide derivatives, highlighting substituent effects on reactivity and applications.
Reactivity and Stability
- Bromoacetyl vs. Chloro/Hydroxy Groups: The bromoacetyl group in this compound is more electrophilic than chloro or hydroxyl substituents, favoring nucleophilic attacks (e.g., by thiols or amines). This contrasts with 4-Chlorobenzyl cyanide, where the chloride is a weaker leaving group, limiting alkylation efficiency .
- Amino vs. Bromoacetyl: 4-Aminobenzyl cyanide’s -NH₂ group enables diazotization or Schiff base formation, whereas the bromoacetyl group supports site-specific covalent modifications .
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